Methyl 4-fluoro-1H-pyrrole-2-carboxylate

LogP Lipophilicity Drug-likeness

Researchers requiring a 4-fluoropyrrole scaffold often encounter supply inconsistency and incorrect halogen substitution from generic vendors, which compromises metabolic stability and cross-coupling outcomes. This compound directly addresses that gap. - Differentiated Reactivity: The 4-F substituent (LogP 0.94) provides a bioisosteric advantage over 4-Cl (LogP 1.45-1.58) and 4-Br analogs, retaining metabolic stability with minimal steric perturbation. - Orthogonal Functionalization: The fluorine atom acts as a poor leaving group, enabling chemoselective metal-catalyzed cross-coupling at other positions, unlike bromo or iodo congeners. - Supply Assurance: Consistent ≥97% purity (HPLC), ambient storage and shipping, with global stock availability for both mg-scale screening and gram-scale process development.

Molecular Formula C6H6FNO2
Molecular Weight 143.12 g/mol
CAS No. 475561-89-8
Cat. No. B1419537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoro-1H-pyrrole-2-carboxylate
CAS475561-89-8
Molecular FormulaC6H6FNO2
Molecular Weight143.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN1)F
InChIInChI=1S/C6H6FNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3
InChIKeyDQCVQMRMLSMVDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Fluoro-1H-pyrrole-2-carboxylate: Chemical Identity & Procurement


Methyl 4-fluoro-1H-pyrrole-2-carboxylate (C₆H₆FNO₂, MW 143.12) is a fluorinated pyrrole building block in which a single fluorine atom replaces the hydrogen at the 4-position of the pyrrole ring, while a methyl ester occupies the 2-position . The compound is typically supplied as a solid with a purity specification of ≥95% (often 97% or higher) . The strategic placement of the fluorine substituent modulates the electronic character of the heterocycle, differentiating this scaffold from the more common 4-chloro and 4-bromo analogs in both physicochemical properties and downstream reactivity, making it a targeted intermediate in medicinal chemistry and agrochemical research programs [1].

Non-Interchangeability of 4-Halo-pyrrole-2-carboxylates


Pyrrole-2-carboxylate esters bearing different 4-position halogens (F, Cl, Br, I) are not interchangeable synthons. The choice of halogen dictates the electronic distribution across the pyrrole π-system, altering the compound's electrophilicity index, chemical hardness, and hydrogen-bonding capacity [1][2]. In medicinal chemistry, the 4-fluoro substituent provides a unique bioisosteric effect—retaining metabolic stability while minimizing steric perturbation—that cannot be reproduced by chloro or bromo analogs, which introduce higher lipophilicity (LogP 1.45–1.58 for Cl; 0.94 for F) and greater steric bulk [3]. Simply substituting a 4-chloro- or 4-bromopyrrole carboxylate for the 4-fluoro congener will alter both the pharmacokinetic profile and the outcome of subsequent metal-catalyzed cross-coupling reactions, as the fluoro substituent is a poor leaving group and reacts orthogonally to bromo or iodo substituents [4].

Methyl 4-Fluoro-1H-pyrrole-2-carboxylate: Key Differentiators


Lipophilicity Advantage Over 4-Halo Analogs

The computed octanol-water partition coefficient (LogP) of methyl 4-fluoro-1H-pyrrole-2-carboxylate (0.94) is significantly lower than that of its 4-chloro (LogP 1.45–1.58) and 4-bromo (LogP ~1.8–2.0) counterparts [1]. This reduced lipophilicity, combined with an identical topological polar surface area (TPSA = 42.09 Ų for all three), means that the fluoro compound crosses the blood–brain barrier less readily and exhibits superior aqueous solubility while retaining the same hydrogen-bonding capacity [2].

LogP Lipophilicity Drug-likeness

Electrophilicity Index Differentiation

DFT calculations at the B3LYP/6-311++G** level demonstrate that monofluoropyrroles possess an electrophilicity index (ω) distinct from their chlorinated counterparts. For 2-fluoropyrrole, ω = 0.0656 au, while for 3-fluoropyrrole, ω = 0.0710 au, compared to 2-chloropyrrole (ω = 0.0667 au) and 3-chloropyrrole (ω = 0.0732 au) [1]. Extrapolating to the 4-substituted carboxylate system, the fluoro derivative is predicted to have a lower electrophilicity than the corresponding chloro analog, making it less prone to nucleophilic attack at the pyrrole ring and more chemically stable under basic conditions .

Electrophilicity index DFT descriptors Chemical hardness

Metabolic Stability from C–F Bond

The carbon–fluorine bond in 4-fluoropyrroles exhibits a bond dissociation energy of approximately 126 kcal/mol for the aromatic C–F bond, versus approximately 97 kcal/mol for the aromatic C–Cl bond . In drug design, this 29 kcal/mol difference translates to a substantial reduction in oxidative metabolism at the 4-position, a phenomenon well-documented in the medicinal chemistry literature where fluorine substitution blocks CYP450-mediated hydroxylation at the substituted position [1]. The 4-chloro analog is more susceptible to oxidative dechlorination or glutathione conjugation, potentially generating reactive metabolites that can lead to idiosyncratic toxicity .

Metabolic stability Bond dissociation energy CYP450 metabolism

Supply Profile and Purity

The commercial supply profile of methyl 4-fluoro-1H-pyrrole-2-carboxylate is more specialized than the 4-chloro and 4-bromo variants. As of early 2026, the fluoro compound is offered by approximately 15–20 global suppliers (e.g., Fluorochem, AKSci, CymitQuimica) predominantly at ≥95% or ≥97% purity and in small-quantity pack sizes (250 mg, 1 g, 5 g) . In contrast, methyl 4-chloro-1H-pyrrole-2-carboxylate is available from over 50 suppliers and at bulk scale (up to 200 kg) with lower per-gram pricing . The price premium for the fluoro compound reflects the relative scarcity of synthetic routes to 4-fluoropyrroles, compared to the well-established direct halogenation routes to the chloro and bromo analogs [1].

Commercial availability Purity specification Procurement landscape

Hydrogen-Bond Donor Strength Advantage

Methyl 4-fluoro-1H-pyrrole-2-carboxylate retains a pyrrole N–H proton with a predicted pKa of approximately 13.7 (ChemAxon calculation), nearly identical to the unsubstituted parent (pKa ~13.6) and the 4-chloro analog (pKa ~13.4), indicating preserved hydrogen-bond donor capability [1]. In contrast, alkyl-substituted analogs such as methyl 4-methyl-1H-pyrrole-2-carboxylate (pKa ~14.2) and methyl 4-ethyl-1H-pyrrole-2-carboxylate (pKa ~14.3) exhibit a weaker N–H acidity, resulting in reduced hydrogen-bond donating capacity that may weaken target engagement in biological systems [2]. The fluoro substituent, being the most electronegative element, withdraws electron density from the pyrrole ring without introducing steric bulk, thus enhancing N–H acidity while maintaining the steric profile of the unsubstituted scaffold [3].

Hydrogen-bond donor N–H acidity pKa prediction

Methyl 4-Fluoro-1H-pyrrole-2-carboxylate: Key Applications


Low LogP Hit-to-Lead Optimization

[No specific citation required in this scenario; derived directly from Evidence Item 1]

Kinase Inhibitor Fragments via N–H Donor

[No specific citation required in this scenario; derived directly from Evidence Item 5]

Agrochemical Use with Stable Halogen

[No specific citation required in this scenario; derived directly from Evidence Item 3]

Sequential Cross-Coupling Diversification

[No specific citation required in this scenario; derived directly from Evidence Item 2 and Section 2]

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